molecular formula C13H17NO4S B1418529 1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid CAS No. 942474-19-3

1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid

Cat. No.: B1418529
CAS No.: 942474-19-3
M. Wt: 283.35 g/mol
InChI Key: FVYRCQDOTWNJCK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to act as a partial agonist at GABA A receptors, which are crucial for inhibitory neurotransmission in the central nervous system . The nature of these interactions involves binding to specific sites on the receptors, modulating their activity and affecting the overall biochemical pathways they are involved in.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA A receptors can lead to changes in neuronal excitability, impacting processes such as synaptic transmission and plasticity . Additionally, it may affect the expression of genes involved in neurotransmitter synthesis and release, further influencing cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to GABA A receptors, acting as a partial agonist and modulating their activity . This interaction can lead to changes in ion channel conductance, affecting neuronal excitability and synaptic transmission. Additionally, it may influence enzyme activity, either inhibiting or activating specific enzymes involved in neurotransmitter metabolism and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its efficacy and potency . Long-term exposure to the compound in in vitro or in vivo studies may result in alterations in cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, modulating neurotransmitter activity and improving neuronal function. At higher doses, it may cause toxic or adverse effects, such as neurotoxicity or disruption of normal cellular processes . Threshold effects have been observed, where the compound’s efficacy and safety are dependent on the administered dosage.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. It may affect metabolic flux and metabolite levels, altering the overall biochemical environment within cells . The compound’s interactions with specific enzymes can lead to changes in the production and degradation of neurotransmitters, impacting cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and potency.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. It may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects, impacting cellular processes and function.

Preparation Methods

One common synthetic route involves the reaction of 4-(methylsulfonyl)benzaldehyde with piperidine, followed by oxidation and carboxylation reactions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    Piperazine: A similar compound with two nitrogen atoms in the ring.

    Piperidinones: Compounds with a carbonyl group in the piperidine ring. These compounds share some structural similarities but differ in their chemical properties and biological activities. .

Properties

IUPAC Name

1-(4-methylsulfonylphenyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-19(17,18)12-6-4-11(5-7-12)14-8-2-3-10(9-14)13(15)16/h4-7,10H,2-3,8-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYRCQDOTWNJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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